Cas no 76271-74-4 (2-(tert-Butyldiphenylsilyl)oxyacetic Acid)

2-(tert-ブチルジフェニルシリル)オキシ酢酸は、有機合成において有用な保護基として機能するシリルエーテル化合物です。tert-ブチルジフェニルシリル(TBDPS)基は、高い立体障害により優れた化学的安定性を示し、酸性条件や還元条件に対しても耐性があります。特に、グリコールやヒドロキシル基の保護に適しており、選択的な脱保護が可能です。カルボン酸部位はさらに誘導体化が可能で、多段階合成における中間体としての応用範囲が広いです。TBDPS基は一般的なシリル保護基と比較して脱保護条件が温和で、他の官能基との共存性に優れる点が特徴です。

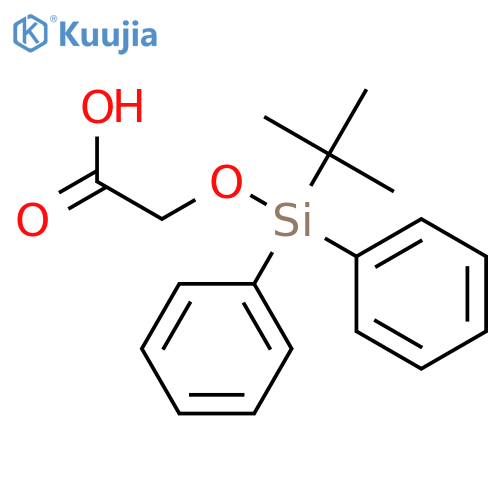

76271-74-4 structure

商品名:2-(tert-Butyldiphenylsilyl)oxyacetic Acid

CAS番号:76271-74-4

MF:C18H22O3Si

メガワット:314.450986385345

MDL:MFCD20039760

CID:538089

2-(tert-Butyldiphenylsilyl)oxyacetic Acid 化学的及び物理的性質

名前と識別子

-

- 2-((tert-Butyldiphenylsilyl)oxy)acetic acid

- Acetic acid, [[(1,1-dimethylethyl)diphenylsilyl]oxy]-

- (tert-butyldiphenylsilyloxy)acetic acid

- {[tert-Butyl(diphenyl)silyl]oxy}acetic Acid

- 2-((t-butyldiphenylsilyl)oxy)acetic acid

- 2-(tert-butyl diphenylsilyloxy)acetic acid

- AK101557

- ANW-62891

- CTK2G7971

- KB-220016

- SureCN789538

- t-butyld

- tert-Butyldiphenylsiloxyacetic acid

- AHVZUDBOTZUEOO-UHFFFAOYSA-N

- 1864AC

- 2-[tert-butyl(diphenyl)silyl]oxyacetic acid

- AX8233096

- 2-(tert-Butyldiphenylsilyl)oxyacetic Acid

-

- MDL: MFCD20039760

- インチ: 1S/C18H22O3Si/c1-18(2,3)22(21-14-17(19)20,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3,(H,19,20)

- InChIKey: AHVZUDBOTZUEOO-UHFFFAOYSA-N

- ほほえんだ: [Si](C1C([H])=C([H])C([H])=C([H])C=1[H])(C1C([H])=C([H])C([H])=C([H])C=1[H])(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])OC([H])([H])C(=O)O[H]

計算された属性

- せいみつぶんしりょう: 314.13386

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 345

- トポロジー分子極性表面積: 46.5

じっけんとくせい

- ふってん: 395.1±34.0°C at 760 mmHg

- PSA: 46.53

2-(tert-Butyldiphenylsilyl)oxyacetic Acid セキュリティ情報

- 危害声明: H302-H315-H319-H335

- ちょぞうじょうけん:Sealed in dry,2-8°C

2-(tert-Butyldiphenylsilyl)oxyacetic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM137649-250mg |

2-((tert-Butyldiphenylsilyl)oxy)acetic acid |

76271-74-4 | 95%+ | 250mg |

$316 | 2023-01-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067915-1g |

2-((tert-Butyldiphenylsilyl)oxy)acetic acid |

76271-74-4 | 97% | 1g |

¥2303.00 | 2024-07-28 | |

| eNovation Chemicals LLC | D751594-1g |

2-((tert-Butyldiphenylsilyl)oxy)acetic acid |

76271-74-4 | 97% | 1g |

$250 | 2024-06-07 | |

| Chemenu | CM137649-5g |

2-((tert-Butyldiphenylsilyl)oxy)acetic acid |

76271-74-4 | 95+% | 5g |

$1851 | 2022-06-10 | |

| TRC | B645500-100mg |

2-[(tert-Butyldiphenylsilyl)oxy]acetic Acid |

76271-74-4 | 100mg |

$ 339.00 | 2023-04-18 | ||

| eNovation Chemicals LLC | Y1211551-1g |

2-((tert-Butyldiphenylsilyl)oxy)acetic acid |

76271-74-4 | 95% | 1g |

$900 | 2024-07-23 | |

| Chemenu | CM137649-1g |

2-((tert-Butyldiphenylsilyl)oxy)acetic acid |

76271-74-4 | 95%+ | 1g |

$795 | 2023-01-09 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B842929-100mg |

2-((tert-Butyldiphenylsilyl)oxy)acetic acid |

76271-74-4 | 97% | 100mg |

1,421.10 | 2021-05-17 | |

| Fluorochem | 226787-250mg |

2-((tert-Butyldiphenylsilyl)oxy)acetic acid |

76271-74-4 | 95% | 250mg |

£225.00 | 2022-02-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZK164-50mg |

2-(tert-Butyldiphenylsilyl)oxyacetic Acid |

76271-74-4 | 97% | 50mg |

746.0CNY | 2021-07-10 |

2-(tert-Butyldiphenylsilyl)oxyacetic Acid 関連文献

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

76271-74-4 (2-(tert-Butyldiphenylsilyl)oxyacetic Acid) 関連製品

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:76271-74-4)2-(tert-Butyldiphenylsilyl)oxyacetic Acid

清らかである:99%

はかる:5g

価格 ($):710.0